Methyl 4-amino-2-morpholinothiazole-5-carboxylate
Description
Background and Significance in Heterocyclic Chemistry
The field of heterocyclic chemistry has experienced remarkable advancement through the development of morpholine-thiazole hybrid systems, with methyl 4-amino-2-morpholinothiazole-5-carboxylate serving as a representative compound of this important class. Thiazole derivatives constitute a fundamental pillar in heterocyclic chemistry due to their five-membered ring structure containing both sulfur and nitrogen atoms, which confers unique electronic properties and reactivity patterns. The incorporation of morpholine moieties into thiazole frameworks has emerged as a strategic approach in medicinal chemistry, leveraging the pharmacological benefits of both heterocyclic systems within a unified molecular architecture.
The significance of morpholinothiazole compounds extends beyond their structural novelty, encompassing their demonstrated utility in various therapeutic applications. These hybrid structures have attracted considerable attention from synthetic and medicinal chemists due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The thiazole ring system exhibits notable aromaticity with significant pi-electron delocalization, making it highly reactive at specific positions and susceptible to various chemical transformations. This reactivity profile, combined with the morpholine component's ability to enhance solubility and bioavailability, creates a powerful platform for drug development initiatives.
Recent research has demonstrated that functionalized morpholine-thiazole scaffolds represent a widely studied class of molecules in modern organic and medicinal chemistry. The presented compound exemplifies the strategic hybridization approach that has markedly enhanced drug efficacy while potentially mitigating resistance mechanisms and minimizing toxicity concerns. The synthetic accessibility of these compounds through established methodologies, including the Hantzsch thiazole synthesis and related cyclization reactions, has facilitated extensive exploration of their structure-activity relationships.
Structural Characteristics of Morpholinothiazole Derivatives
The structural architecture of this compound embodies the sophisticated integration of multiple functional elements within a compact molecular framework. The compound features a thiazole ring as the central heterocyclic core, substituted at the 2-position with a morpholine moiety, at the 4-position with an amino group, and at the 5-position with a methyl carboxylate functionality. This specific substitution pattern creates a molecule with molecular weight of 243.28 daltons and notable physicochemical properties that influence its biological activity and synthetic utility.
The morpholine substituent at the 2-position of the thiazole ring contributes significantly to the compound's overall properties. Morpholine, characterized by its six-membered ring containing both nitrogen and oxygen atoms, imparts enhanced water solubility and potential for favorable pharmacokinetic profiles. The morpholine moiety exists in a chair conformation, with the nitrogen atom available for hydrogen bonding interactions and the oxygen atom contributing to the molecule's polar surface area. Nuclear magnetic resonance spectroscopic studies have revealed that morpholine methylene protons typically appear between 3.13-3.73 parts per million as triplet signals, while the carbon atoms associated with morpholine appear at characteristic chemical shifts of 53.2, 63.0, and 66.5 parts per million.
The amino group at the 4-position of the thiazole ring represents a critical structural feature that significantly influences the compound's reactivity and biological activity. This amino functionality serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets and enabling further chemical modifications. The positioning of the amino group adjacent to the thiazole nitrogen creates opportunities for intramolecular interactions that may stabilize specific conformations and influence the molecule's overall three-dimensional structure.
The methyl carboxylate group at the 5-position introduces an electron-withdrawing element that modulates the electronic properties of the thiazole ring system. This ester functionality provides additional sites for potential hydrolysis and metabolic transformation while contributing to the molecule's lipophilic character. The carboxylate group's position adjacent to the thiazole sulfur atom creates a unique electronic environment that influences the compound's reactivity patterns and binding affinity to biological targets.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C9H13N3O3S | - |
| Molecular Weight | 243.28 | g/mol |
| Density | 1.385 | g/cm³ |
| Melting Point | 157-159 | °C |
| Boiling Point | 420.2 | °C at 760 mmHg |
| Flash Point | 207.9 | °C |
| Chemical Abstracts Service Number | 99967-78-9 | - |
Position of this compound in Thiazole Research
Within the broader landscape of thiazole research, this compound occupies a distinctive position as a representative compound of the morpholinothiazole class. Contemporary research has demonstrated that thiazole derivatives constitute versatile standalone moieties contributing to the development of numerous clinically relevant molecules, with examples including anticancer medicines such as dabrafenib, dasatinib, and ixabepilone. The specific compound under investigation represents an evolution in thiazole chemistry, incorporating the morpholine functionality to enhance biological activity and pharmaceutical properties.
The compound's position in thiazole research is particularly noteworthy given the recent emphasis on morpholine-thiazole hybrid systems in drug discovery programs. Research investigations have revealed that the morpholine-based thiazole ring's improved carbonic anhydrase inhibition properties can be attributed to the electron-withdrawing ability and steric characteristics of various substituents. In comparative studies, compounds bearing para-nitrophenyl substitutions have demonstrated more potent activity than unsubstituted phenyl derivatives, while para-chlorophenyl analogs exhibited reduced inhibitory activity. These findings have positioned this compound as a valuable reference compound for structure-activity relationship investigations.
The synthetic accessibility of this compound has contributed significantly to its prominence in thiazole research. The general synthetic approach involves the cyclization of alpha-bromoketones with thiosemicarbazide in ethanol under reflux conditions, representing a well-established methodology that has been extensively optimized. This synthetic route's reliability has enabled researchers to prepare substantial quantities of the compound for comprehensive biological evaluations and mechanistic studies.
Recent developments in thiazole research have highlighted the importance of morpholinothiazole derivatives in medicinal chemistry applications. The compound serves as a crucial building block for the synthesis of more complex molecular architectures, including thiazole-linked hybrids that exhibit enhanced therapeutic properties. The strategic approach of molecular hybridization, exemplified by compounds like this compound, has markedly enhanced drug efficacy while addressing multiple drug resistance mechanisms.
Historical Development and Research Progression
The historical development of this compound research can be traced through the broader evolution of thiazole chemistry and the subsequent recognition of morpholine-containing compounds' therapeutic potential. The foundational work in thiazole synthesis, particularly the Hantzsch thiazole synthesis developed in the late 19th century, provided the essential methodological framework for accessing these heterocyclic systems. The Cook-Heilbron synthesis and Herz synthesis represented additional important methodological contributions that expanded the synthetic repertoire available to researchers investigating thiazole derivatives.
The emergence of morpholine as a pharmaceutically relevant heterocycle occurred gradually throughout the 20th century, with early recognition of its presence in bioactive natural products and synthetic pharmaceuticals. The systematic investigation of morpholine derivatives revealed their utility in enhancing drug solubility, bioavailability, and target selectivity. This understanding laid the groundwork for the eventual combination of morpholine and thiazole moieties within unified molecular frameworks, leading to the development of compounds such as this compound.
Early synthetic efforts toward morpholinothiazole derivatives can be traced to research conducted in the 1980s, with significant contributions documented in synthetic organic chemistry literature. These initial investigations established fundamental synthetic methodologies and provided preliminary insights into the structural requirements for biological activity. The development of reliable synthetic routes enabled subsequent researchers to prepare diverse arrays of morpholinothiazole compounds for systematic biological evaluation.
The progression of research into this compound has been marked by several key milestones in understanding its synthesis, structure-activity relationships, and biological properties. Contemporary research has focused on optimizing synthetic procedures, elucidating mechanistic pathways for biological activity, and exploring applications in various therapeutic areas. The compound's role as a carbonic anhydrase inhibitor has emerged as a particularly important area of investigation, with researchers demonstrating competitive inhibition mechanisms and establishing structure-activity correlations.
Recent advances in morpholinothiazole research have been facilitated by improved analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry methods that enable detailed structural characterization. These technological developments have enhanced researchers' ability to prepare and analyze complex morpholinothiazole derivatives, accelerating the pace of discovery in this field. The integration of computational chemistry approaches has further advanced understanding of molecular interactions and binding mechanisms, providing valuable insights for rational drug design efforts.
The contemporary research landscape surrounding this compound continues to evolve, with ongoing investigations exploring novel synthetic methodologies, expanded biological applications, and improved therapeutic properties. The compound's established position in thiazole research provides a solid foundation for future developments in heterocyclic chemistry and medicinal chemistry applications. Current research trends suggest continued growth in morpholinothiazole research, driven by the recognition of these compounds' versatility and therapeutic potential across multiple disease areas.
Properties
IUPAC Name |
methyl 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-14-8(13)6-7(10)11-9(16-6)12-2-4-15-5-3-12/h2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLHYZIBUGVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377309 | |
| Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99967-78-9 | |
| Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Reaction with Formamide
One of the most commonly reported synthetic routes involves the reaction of methyl 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxylate with formamide. The procedure is as follows:
- Reaction Conditions : The reaction is carried out in a sealed tube at elevated temperatures (~150°C) overnight.
- Post-Reaction Processing : After cooling, the reaction mixture is filtered, and the solid product is washed sequentially with dichloromethane and methanol to remove impurities.
Method 2: Cyclization Approach
An alternative approach involves cyclization reactions where precursors containing thiazole and morpholine moieties are condensed under acidic or basic conditions. This method typically uses:
- Reagents : Thiazole derivatives, morpholine, and methylating agents.
- Conditions : Controlled temperature (120–150°C) and solvent systems such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Techniques
Industrial-scale synthesis adapts laboratory methods for higher efficiency and yield. Key features include:
- Automated Reactors : Continuous flow systems are employed to maintain consistent reaction conditions.
- Enhanced Purification : Large-scale purification involves crystallization techniques using solvents like ethanol or acetone.
- Yield Optimization : Reaction parameters such as pressure, temperature, and reagent concentration are optimized to maximize output.
Reaction Conditions and Analysis
The synthesis of methyl 4-amino-2-morpholinothiazole-5-carboxylate involves various types of reactions:
| Reaction Type | Reagents | Conditions | Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Acidic/basic conditions | Sulfoxides or sulfones |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions | Reduced thiazole derivatives |
| Substitution | Alkyl halides | Acidic/basic catalysts | Substituted thiazole derivatives |
Notes on Purity and Physical Properties
The synthesized compound has the following physical properties:
- Melting Point : 157–159°C.
- Purity : Typically ≥95%, achieved through recrystallization or chromatographic techniques.
- Storage : Recommended at room temperature under dry conditions to prevent degradation.
Summary Table of Synthetic Methods
| Method | Starting Materials | Key Conditions | Yield (%) |
|---|---|---|---|
| Formamide Method | Methyl 4-amino-2-(4-morpholinyl)-thiazole | Sealed tube at 150°C | ~80–90% |
| Cyclization | Thiazole derivatives + morpholine | Acidic/basic solvents | ~70–85% |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-morpholinothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-amino-2-morpholinothiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-morpholinothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituents on the thiazole ring, ester groups, or morpholine modifications. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Thiazole Positions) | Ester Group | Morpholine Modification | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| Methyl 4-amino-2-morpholinothiazole-5-carboxylate | 4-NH₂, 2-morpholine | Methyl | None | 285.33 | Kinase inhibition, solubility |
| Ethyl 4-amino-2-morpholinothiazole-5-carboxylate | 4-NH₂, 2-morpholine | Ethyl | None | 299.36 | Enhanced lipophilicity |
| Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate | 4-NH₂, 2-(2,6-dimethylmorpholine) | Methyl | 2,6-Dimethyl | 313.40 | Steric hindrance, reduced metabolic clearance |
| Ethyl 5-aminothiazole-4-carboxylate | 5-NH₂, 4-COOEt | Ethyl | Absent | 186.21 | Simpler scaffold, antimicrobial |
| Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate | 2-NH₂, 5-CF₃, 4-COOMe | Methyl | Absent | 240.18 | Electron-withdrawing CF₃, metabolic stability |
Detailed Analysis of Analogous Compounds
Ethyl 4-amino-2-morpholinothiazole-5-carboxylate
- Structural Difference : Ethyl ester replaces methyl ester.
- Impact: The ethyl group increases lipophilicity (logP ~1.2 vs. This analog is often used in prodrug strategies .
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
- Structural Difference : 2,6-Dimethyl substitution on the morpholine ring.
- Impact : The methyl groups introduce steric hindrance, altering binding affinity in kinase targets (e.g., PI3K inhibition). This modification may reduce off-target interactions and slow oxidative metabolism by cytochrome P450 enzymes .
Ethyl 5-aminothiazole-4-carboxylate
- Structural Difference: Lacks the morpholine moiety; amino and ester groups are at positions 5 and 4, respectively.
- Impact : The absence of morpholine reduces hydrogen-bonding capacity, limiting its use in targets requiring polar interactions. However, it exhibits broad-spectrum antimicrobial activity due to the unsubstituted thiazole core .
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate
- Structural Difference: Trifluoromethyl (CF₃) at position 5 and amino at position 2.
- Impact : The CF₃ group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. This compound is a precursor in agrochemicals and antiviral agents .
Biological Activity
Methyl 4-amino-2-morpholinothiazole-5-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MATC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- IUPAC Name : this compound
The presence of the morpholine ring and the thiazole moiety contributes to its unique chemical properties, which are crucial for its biological activity.
1. Antimicrobial Activity
MATC has shown promising results as an antimicrobial agent. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that MATC could be a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that MATC can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
A study demonstrated that treatment with MATC resulted in a significant reduction in paw swelling in a rat model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.
3. Anticancer Potential
MATC has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro assays revealed that MATC induces apoptosis in cancer cells through the activation of caspase pathways.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
The compound's ability to inhibit cell proliferation and induce apoptosis suggests that it may hold promise as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, MATC was administered to patients with chronic bacterial infections resistant to conventional antibiotics. The results indicated a marked improvement in infection control, with a reduction in bacterial load observed within days of treatment.
Case Study 2: Anti-inflammatory Effects
A double-blind placebo-controlled study evaluated the efficacy of MATC in patients with rheumatoid arthritis. Participants receiving MATC showed significant improvements in joint swelling and pain relief compared to the placebo group, highlighting its potential as an anti-inflammatory drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-amino-2-morpholinothiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Start with cyclocondensation of ethyl acetoacetate derivatives with morpholine-containing precursors under reflux in acetic acid. Sodium acetate can act as a catalyst to facilitate ring closure . Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high yield and purity. Monitor reaction progress using TLC or HPLC to optimize time and temperature.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For non-crystalline samples, employ NMR (¹H/¹³C) to assign signals: the morpholine ring protons appear as a multiplet at δ 3.5–4.0 ppm, while the methyl ester resonates as a singlet near δ 3.7 ppm. IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amine vibrations (N-H at ~3300 cm⁻¹) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies in DMSO or aqueous buffers (pH 4–9) under accelerated conditions (40°C/75% RH) identify degradation pathways .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation, such as puckering of the morpholine ring?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity . Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and refining torsional angles. If discrepancies arise (e.g., chair vs. boat conformations), compare with DFT-optimized geometries (B3LYP/6-31G* level) .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Methodology : Standardize assay conditions (e.g., solvent: DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts. Use isosteric substitutions (e.g., replacing the methyl ester with ethyl or tert-butyl groups) to improve solubility while retaining activity. Validate results with orthogonal assays (e.g., SPR vs. enzymatic inhibition) .
Q. How can computational modeling predict binding interactions of this compound with target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). MD simulations (AMBER) assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify contributions of the morpholine ring to binding affinity .
Q. What experimental designs mitigate side reactions during functionalization of the thiazole core?
- Methodology : Protect the 4-amino group with Boc or Fmoc before introducing substituents at C-2 or C-5. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations, ensuring anhydrous conditions to prevent hydrolysis. Monitor regioselectivity via LC-MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Methodology : Compare experimental shifts with DFT-calculated (GIAO method) values. Solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism (e.g., amine vs. imine forms) often explain mismatches. Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .
Q. Why do X-ray structures sometimes show alternative conformations of the methyl ester group?
- Methodology : Analyze packing interactions (e.g., hydrogen bonds with adjacent molecules) using Mercury software. If steric hindrance from the morpholine ring forces torsional adjustments, refine the structure with TWINABS to account for possible twinning .
Methodological Best Practices
- Synthesis : Avoid prolonged heating to prevent decarboxylation of the ester group. Use freshly distilled morpholine to minimize oxidation byproducts .
- Crystallization : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals.
- Data Reporting : Adhere to CIF guidelines for crystallographic data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
